Doxorubicin Hydrochloride
Overview
Description
Doxorubicin Hydrochloride (DOX) is an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius . It is a type of chemotherapy drug that blocks an enzyme called topoisomerase II, which cuts and repairs tangled strands of DNA . This action stops or slows the growth of cancer cells and other rapidly dividing cells .
Synthesis Analysis
Doxorubicin is synthesized by a specialized polyketide synthase . The initial event in DXR synthesis is the selection of the propionyl-CoA starter unit and its decarboxylative addition to a two-carbon ketide unit, derived from malonyl-CoA to produce the five-carbon B-ketovaleryl ACP .Molecular Structure Analysis
Adriamycin (synonym doxorubicin) is a glycoside antibiotic whose structure and stereochemistry consist of the tetracyclic quinoid aglycone adriamycinone (14-hydroxydaunomycinone) linked to the amino sugar daunosamine . The planar aromatic chromophore portion of the molecule intercalates between two base pairs of the DNA, while the six-membered daunosamine sugar sits in the minor groove and interacts with flanking base pairs immediately adjacent to the intercalation site .Chemical Reactions Analysis
Doxorubicin is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . For instance, it causes the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway .Physical And Chemical Properties Analysis
The physicochemical properties of Doxorubicin Hydrochloride have been analyzed using mid-infrared spectroscopic methods . These methods have been developed for the quantitative analysis of Doxorubicin Hydrochloride in bulk and marketed formulations .Scientific Research Applications
Novel Drug Delivery Systems : DOX is effective against multiple cancers but limited by dose-dependent toxicity. Research has focused on novel drug delivery systems, like liposomal and nano-formulations, to reduce toxicity and increase efficacy (Vyas et al., 2020).
Adsorption Properties : Studies on graphene oxide (GO) as a drug carrier show high adsorption capacity for DOX, which could minimize side effects like cardiotoxicity and alopecia (Wu et al., 2013).
Gliadin Nanoparticles for Encapsulation : Encapsulating DOX in gliadin nanoparticles (GNPs) modulates its cytotoxicity and offers a sustained drug release, highlighting the potential for GNPs as carriers for hydrophilic antitumor compounds (Voci et al., 2023).
pH-Sensitive Polymeric Nanoparticles : pH-sensitive nanoparticles are being developed for targeted DOX delivery to tumor cells, resolving stability and drug release challenges (Meng et al., 2014).
Fluorescent Silica Nanoparticles for Delivery : Research on doxorubicin-tethered fluorescent silica nanoparticles (DOX-Hyd@FSiNPs) shows promise for cancer therapy with effective delivery into cancer cells and controlled release in acidic environments (Zhang & Kong, 2015).
Liposomal Encapsulation for Therapy : Liposomal encapsulation of DOX, such as in Doxil, has been shown to enhance therapeutic effects in cancer treatments (Vaage et al., 1993).
Improving Chemotherapy in Breast Cancer : Inclusion of DOX in Cooper type regimens for advanced breast cancer shows benefits in survival, response rate, and time to treatment failure (A’Hern et al., 1993).
Optoacoustic Properties for Theranostic Application : DOX's optoacoustic properties enable investigation of tumor response and drug distribution, offering potential as a theranostic agent (Kimm et al., 2019).
Nanocarriers for Metastatic Breast Cancer : Nonionic surfactant vesicles (NSVs) loading DOX show promise for treating metastatic breast cancer with enhanced anticancer effects and reduced side effects (Di Francesco et al., 2021).
Reversible Cardiotoxicity : DOX-induced cardiotoxicity, a prime limiting factor, has been studied for potential reversibility through standard cardiac therapy (Cohen et al., 1982).
Safety And Hazards
Doxorubicin is mutagenic and genotoxic . The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .
Future Directions
properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-RUELKSSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11.ClH, C27H30ClNO11 | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-92-8 (Parent) | |
Record name | Doxorubicin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3030636 | |
Record name | Doxorubicin hydrochloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Doxorubicin Hydrochloride | |
CAS RN |
25316-40-9 | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxorubicin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Doxorubicin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxorubicin hydrochloride | |
Source | EPA DSSTox | |
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Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |
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Record name | DOXORUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |
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Melting Point |
399 to 401 °F (Decomposes) (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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